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Compound of Interest

Compound Name: (Z)-pent-3-en-2-ol

Cat. No.: B15360816 Get Quote

Technical Guide: (Z)-pent-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(Z)-pent-3-en-2-ol, a member of the unsaturated aliphatic alcohols, is a chiral compound of

interest in organic synthesis and as a potential building block in the development of novel

chemical entities. Its stereochemistry, arising from the cis-configuration of the double bond and

the chiral center at the second carbon, offers unique properties and reactivity. This guide

provides a comprehensive overview of its chemical identity, physicochemical properties, and a

detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms
The unambiguous identification of (Z)-pent-3-en-2-ol is crucial for scientific communication and

reproducibility of experimental work.
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Identifier Value

IUPAC Name (Z)-pent-3-en-2-ol[1]

Synonyms
(Z)-3-Penten-2-ol, cis-pent-3-en-2-ol, cis-3-

penten-2-ol[1][2]

Molecular Formula C₅H₁₀O[1]

Molecular Weight 86.13 g/mol [1]

CAS Number 60102-80-9[2]

PubChem CID 6429029[1]

Physicochemical Properties
The following table summarizes the key physicochemical properties of pent-3-en-2-ol. It is

important to note that some of the reported experimental values may correspond to a mixture of

(Z) and (E) isomers or the trans isomer, as the separation of these isomers can be challenging.

Property Value Source

Boiling Point 119-121 °C (for 3-penten-2-ol) Organic Syntheses

Density
0.843 g/mL at 25 °C (for

predominantly trans isomer)
Sigma-Aldrich

Refractive Index (n20/D)
1.428 (for predominantly trans

isomer)
Sigma-Aldrich

Water Solubility Insoluble[2] The Good Scents Company[2]

XLogP3-AA 0.8 PubChem[1]

Spectroscopic Data
Detailed spectroscopic data for the pure (Z)-isomer is not readily available in public databases.

The following provides data for the trans-isomer, which can be used as a reference. Key

differences expected for the (Z)-isomer include a smaller coupling constant between the vinylic
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protons in the 1H NMR spectrum and a characteristic C-H out-of-plane bending vibration for a

cis-disubstituted alkene in the IR spectrum (around 675-730 cm⁻¹).

¹H NMR Data for trans-3-penten-2-ol (in CDCl₃)

Assignment Chemical Shift (ppm)

A 5.625

B 5.523

C 4.235

E 1.677

F 1.230

Note: J(A,B) = 15.4 Hz, characteristic of a trans-alkene.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of 3-Penten-2-ol (trans). Researchers

are encouraged to consult this resource for detailed spectral information.

Experimental Protocol: Synthesis of 3-Penten-2-ol
The following protocol describes a general method for the synthesis of 3-penten-2-ol via the

Grignard reaction of crotonaldehyde with methylmagnesium chloride. This method typically

produces a mixture of (Z) and (E) isomers.

Materials and Equipment:

Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and

a dropping funnel

Dry ether

Magnesium turnings
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Methyl chloride

Crotonaldehyde (freshly distilled)

Saturated ammonium chloride solution

Distillation apparatus

Procedure:

Preparation of the Grignard Reagent: In a thoroughly dried three-necked flask, place

magnesium turnings and dry ether. Cool the flask to approximately 0°C. Carefully condense

methyl chloride and add it portion-wise to the stirred magnesium-ether suspension. The

reaction is initiated by gentle warming and then maintained by the exothermic reaction.

Reaction with Crotonaldehyde: Once the magnesium has reacted, replace the gas inlet with

a dropping funnel. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise to

the vigorously stirred and cooled Grignard reagent.

Work-up: After the addition is complete, allow the reaction mixture to stand at room

temperature for one hour. Decompose the Grignard addition product by the slow, dropwise

addition of a saturated ammonium chloride solution while cooling and stirring vigorously.

Purification: Separate the ether layer, and extract the aqueous layer with additional portions

of ether. Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether

by distillation.

Final Distillation: Distill the residual 3-penten-2-ol at atmospheric pressure. The fraction

boiling at 119–121 °C is collected.

Molecular Structure and Logical Relationships
The structure of (Z)-pent-3-en-2-ol is depicted below, illustrating the cis-configuration of the

double bond.

Caption: Chemical structure of (Z)-pent-3-en-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (Z)-pent-3-en-2-ol [webbook.nist.gov]

2. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(Z)-pent-3-en-2-ol IUPAC name and synonyms].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15360816#z-pent-3-en-2-ol-iupac-name-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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